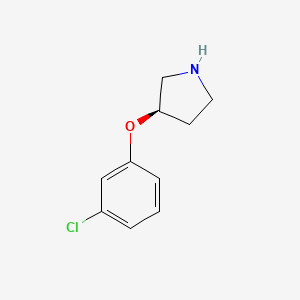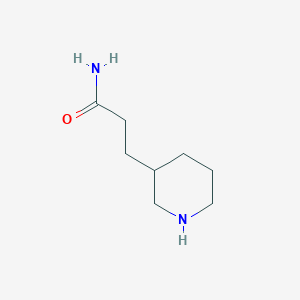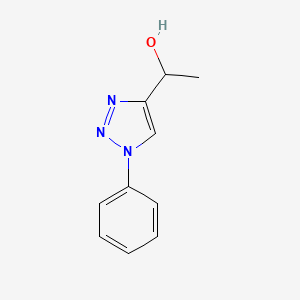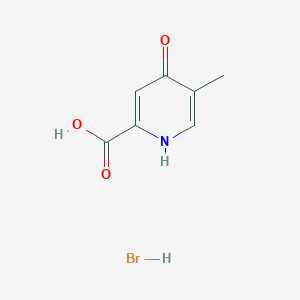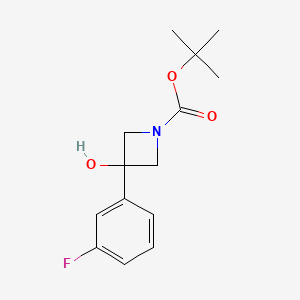
Tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
Descripción general
Descripción
- IUPAC Name : tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)-1-pyrrolidinecarboxylate .
- Molecular Formula : C₁₆H₂₂FNO₃ .
- Molecular Weight : 295.35 g/mol .
- CAS Number : 1420537-07-0 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate consists of a pyrrolidine ring with a tert-butyl ester group and a hydroxymethyl substituent. The fluorophenyl group is attached to the pyrrolidine ring. The stereochemistry of the pyrrolidine ring is (3R,4S) .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate and its derivatives have been synthesized and characterized through various methods including LCMS, 1H NMR, 13C NMR, IR, CHN elemental analysis, and single crystal XRD data. This compound crystallizes in the monoclinic crystal system and exhibits weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, forming a three-dimensional architecture (Sanjeevarayappa et al., 2015).
Antibacterial and Anthelmintic Activity
- Certain derivatives of this compound have shown potential antibacterial and anthelmintic activities. For instance, specific compounds in this category have demonstrated moderate antibacterial and moderate anthelmintic activity, indicating potential for development in medical applications (Sanjeevarayappa et al., 2015).
Synthesis of Pharmaceutical Intermediates
- This compound has been used as a raw material in the synthesis of pharmaceutical intermediates, particularly in the production of 1-(tert-butyl)-3-amioazetidine, an important compound in drug development. Different synthesis methods and their operational security, yield, and post-processing levels have been explored (Yang, 2010).
Cytotoxicity in Cancer Research
- Analogues of this compound have been synthesized and evaluated for cytotoxicity against cancer cell lines. Some of these compounds have exhibited significant cytotoxicity, highlighting their potential as anticancer agents (Kumar et al., 2009).
Development of Radiolabeled Inhibitors
- Derivatives of this compound have been used in the synthesis of radiolabeled inhibitors for imaging with PET scans, aiding in the non-invasive imaging of monocarboxylate transporters in cancers. This application is significant for assessing the impact of specific MCT inhibitors on chemotherapy and radiosensitization (Sadeghzadeh et al., 2019).
Propiedades
IUPAC Name |
tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-5-4-6-11(15)7-10/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHYENZDOYKJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734954 | |
| Record name | tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380752-53-3 | |
| Record name | tert-Butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]isothiazole-4-carboxylic acid](/img/structure/B3378025.png)
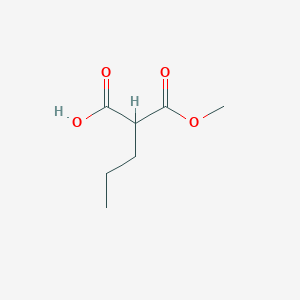
![3-Methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3378035.png)
![4-Fluorobenzo[b]thiophene-7-carboxylic acid](/img/structure/B3378040.png)

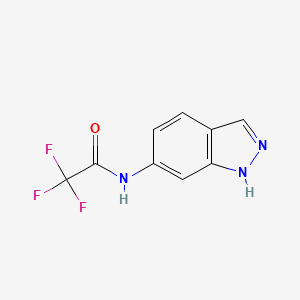
![5-Bromobenzo[c]isothiazol-3-amine](/img/structure/B3378065.png)

